2-P-Tolyl-thiazole-5-carboxylic acid
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Overview
Description
2-P-Tolyl-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a p-tolyl group and a carboxylic acid group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 2-P-Tolyl-thiazole-5-carboxylic acid typically involves the reaction of p-tolylthiourea with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then oxidized to yield the desired carboxylic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-P-Tolyl-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Scientific Research Applications
2-P-Tolyl-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-P-Tolyl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
2-P-Tolyl-thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:
Thiazole-5-carboxylic acid: Lacks the p-tolyl group, resulting in different biological activities and chemical reactivity.
2-Methyl-4-p-tolylthiazole-5-carboxylic acid: Similar structure but with an additional methyl group, which can influence its pharmacokinetic properties and biological activity.
Thiazole-5-carboxamide: Substitution of the carboxylic acid group with an amide group alters its solubility and reactivity.
Properties
Molecular Formula |
C11H9NO2S |
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Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)10-12-6-9(15-10)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
RBQJEOSGUROZPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
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